Pelcitoclax - 1619923-36-2

Pelcitoclax

Catalog Number: EVT-8333715
CAS Number: 1619923-36-2
Molecular Formula: C57H66ClF4N6O11PS4
Molecular Weight: 1281.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pelcitoclax is under investigation in clinical trial NCT04210037 (Study of Combination APG-1252 Plus Paclitaxel in Patients With Relapsed/refractory Small Cell Lung Cancer).
Pelcitoclax is a Bcl-2 homology (BH)-3 mimetic and selective inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and Bcl-XL, with potential pro-apoptotic and antineoplastic activities. Upon administration, pelcitoclax specifically binds to and inhibits the activity of the pro-survival proteins Bcl-2 and Bcl-XL. This restores apoptotic processes and inhibits cell proliferation in Bcl-2/Bcl-XL-dependent tumor cells. Bcl-2 and Bcl-XL, proteins belonging to the Bcl-2 family that are overexpressed in many cancers, play an important role in the negative regulation of apoptosis; tumor expression is associated with increased drug resistance and cancer cell survival.
Synthesis Analysis

Pelcitoclax synthesis involves several complex steps aimed at optimizing its pharmacological properties. The synthesis typically begins with the formation of key intermediates that are then modified through various chemical reactions to yield the final product. Specific methods employed may include:

  1. Chemical Reactions: Utilizing coupling reactions to form the core structure of pelcitoclax.
  2. Functional Group Modifications: Introducing or modifying functional groups to enhance solubility and bioavailability.
  3. Purification Techniques: Employing methods such as chromatography to isolate and purify the synthesized compound.

The precise synthetic pathway has not been explicitly detailed in available literature but generally follows established protocols for similar compounds in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of pelcitoclax is characterized by its complex arrangement of atoms, which contributes to its function as a dual inhibitor of BCL-2 and BCL-xL. Key structural features include:

  • Core Structure: A multi-ring system that provides stability and facilitates interactions with target proteins.
  • Functional Groups: Specific substituents that enhance binding affinity to BCL-2 and BCL-xL.

The structural data indicates that pelcitoclax forms stable complexes with its targets, disrupting their anti-apoptotic functions, which is critical for its mechanism of action .

Chemical Reactions Analysis

Pelcitoclax undergoes several chemical reactions that are essential for its therapeutic activity:

Mechanism of Action

Pelcitoclax's mechanism of action involves the following processes:

  1. Inhibition of Anti-apoptotic Proteins: By binding to BCL-2 and BCL-xL, pelcitoclax inhibits their function, promoting apoptosis in cancer cells.
  2. Activation of Pro-apoptotic Pathways: The inhibition leads to the activation of pro-apoptotic factors such as BAX and BAK, which are essential for initiating the apoptotic cascade.
  3. Caspase Activation: The downstream effect includes caspase activation, further driving the apoptotic process in tumor cells.

Clinical studies have demonstrated that pelcitoclax exhibits strong antiproliferative effects across various cancer cell lines, confirming its potential as an effective therapeutic agent .

Physical and Chemical Properties Analysis

Pelcitoclax possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 1,188 g/mol.
  • Solubility: The compound's solubility profile is optimized for intravenous administration.
  • Stability: Pelcitoclax is designed to maintain stability under physiological conditions, ensuring effective delivery to target tissues.

These properties are crucial for its development as a therapeutic agent in oncology .

Applications

Pelcitoclax has several promising applications in scientific research and clinical oncology:

  1. Cancer Therapy: It is primarily investigated for treating various cancers, including small-cell lung cancer and other solid tumors.
  2. Combination Therapies: Pelcitoclax is being evaluated in combination with other agents to enhance therapeutic efficacy by targeting multiple pathways involved in cancer progression.
  3. Preclinical Research: Ongoing studies aim to further elucidate its mechanisms of action and optimize treatment regimens for better patient outcomes.

The ongoing clinical trials are expected to provide more insights into the efficacy and safety profile of pelcitoclax, paving the way for its potential approval as a new cancer treatment option .

Introduction to BCL-2/BCL-xL Inhibition in Oncological Therapeutics

Role of BCL-2 and BCL-xL in Apoptosis Regulation and Tumorigenesis

BCL-2 (B-cell lymphoma 2) and BCL-xL (B-cell lymphoma-extra-large) are pivotal antiapoptotic proteins within the BCL-2 family that govern mitochondrial outer membrane permeabilization (MOMP), the critical commitment step in intrinsic apoptosis. These proteins sequester proapoptotic activators (e.g., BIM, BID, PUMA) and effectors (BAX, BAK), preventing MOMP and subsequent caspase activation [2] [3]. In tumorigenesis, cancer cells exploit overexpression of BCL-2 and BCL-xL to evade programmed cell death, a hallmark of cancer pathogenesis. Chromosomal translocations (e.g., t(14;18) in lymphoma), transcriptional upregulation, or post-translational modifications can elevate these proteins, creating an apoptosis-resistant state [2] [5]. This dysregulation is prevalent in both hematologic malignancies (e.g., chronic lymphocytic leukemia, multiple myeloma) and solid tumors (e.g., lung, gastric cancers), where high BCL-2/BCL-xL expression correlates with tumor progression, metastasis, and therapeutic resistance [1] [7].

Table 1: Antiapoptotic BCL-2 Family Proteins in Human Cancers

ProteinPrimary FunctionKey Cancer Types with Overexpression
BCL-2Sequesters proapoptotic activators (BIM, BID)Chronic lymphocytic leukemia, Follicular lymphoma
BCL-xLBinds BAX/BAK and proapoptotic activatorsSolid tumors (lung, gastric), Multiple myeloma
MCL-1Neutralizes BIM, BAK; short half-lifeBreast cancer, Non-small cell lung cancer

Historical Development of BH3 Mimetics in Cancer Therapy

BH3 mimetics are synthetic small molecules designed to mimic the α-helical BH3 domain of proapoptotic proteins, thereby inhibiting antiapoptotic BCL-2 family members. The development trajectory progressed through distinct generations:

  • First-generation agents (e.g., obatoclax, gossypol): Exhibited low specificity and potency due to off-target effects [2].
  • Second-generation inhibitors (e.g., navitoclax): Orally bioavailable inhibitors of BCL-2, BCL-xL, and BCL-W with promising hematologic activity. However, navitoclax induced dose-limiting thrombocytopenia via BCL-xL inhibition in platelets, restricting clinical utility [2] [5].
  • BCL-2–selective agents (e.g., venetoclax): Demonstrated efficacy in BCL-2–dependent malignancies like chronic lymphocytic leukemia but showed limited activity in solid tumors where BCL-xL often dominates apoptosis regulation [5].

Venetoclax’s 2016 approval validated BH3 mimetics as a therapeutic class but highlighted the need for agents targeting multiple antiapoptotic proteins, particularly for tumors co-dependent on BCL-xL or exhibiting compensatory MCL-1 upregulation [3] [7].

Table 2: Evolution of BH3 Mimetics Targeting BCL-2 Family Proteins

GenerationRepresentative AgentsTarget SpecificityKey Limitations
FirstObatoclax, GossypolPan-BCL-2 inhibitorsLow potency, off-target toxicity
SecondNavitoclaxBCL-2/BCL-xL/BCL-WDose-limiting thrombocytopenia
ThirdVenetoclaxBCL-2-selectiveLimited efficacy in solid tumors

Rationale for Dual BCL-2/BCL-xL Targeting in Solid and Hematologic Malignancies

Single-agent BH3 mimetics face limitations due to:

  • Functional redundancy: Cancer cells compensate by upregulating alternative antiapoptotic proteins (e.g., MCL-1 upon BCL-2 inhibition) [7].
  • Tissue-specific dependencies: Platelets rely exclusively on BCL-xL for survival, explaining thrombocytopenia with selective BCL-xL inhibitors [2].
  • Tumor heterogeneity: Solid tumors frequently exhibit higher BCL-xL dependence than hematologic malignancies [1] [5].

Dual BCL-2/BCL-xL inhibition addresses these challenges by:

  • Broadening apoptotic induction: Concurrently disrupting BCL-2:BIM and BCL-xL:PUMA complexes in heterogeneous tumors [1].
  • Overcoming adaptive resistance: In multiple myeloma, venetoclax resistance emerges via ERK pathway activation and dependency shifts to BCL-xL, reversible by dual inhibitors like pelcitoclax [7].
  • Synergizing with conventional therapies: Taxanes downregulate MCL-1, complementing BCL-2/BCL-xL blockade [1].

Preclinical evidence confirms that co-inhibition of BCL-2 and BCL-xL enhances cytotoxicity in solid tumors and resensitizes venetoclax-resistant hematologic cells, establishing a compelling pharmacologic rationale [1] [7].

Properties

CAS Number

1619923-36-2

Product Name

Pelcitoclax

IUPAC Name

3-[1-[(3R)-3-[4-[[4-[4-[3-[2-(4-chlorophenyl)-5-methyl-4-methylsulfonyl-1-propan-2-ylpyrrol-3-yl]-5-fluorophenyl]piperazin-1-yl]phenyl]sulfamoyl]-2-(trifluoromethylsulfonyl)anilino]-4-phenylsulfanylbutyl]piperidine-4-carbonyl]oxypropylphosphonic acid

Molecular Formula

C57H66ClF4N6O11PS4

Molecular Weight

1281.9 g/mol

InChI

InChI=1S/C57H66ClF4N6O11PS4/c1-38(2)68-39(3)55(82(4,73)74)53(54(68)40-11-13-43(58)14-12-40)42-33-44(59)35-48(34-42)67-29-27-66(28-30-67)47-17-15-45(16-18-47)64-84(77,78)50-19-20-51(52(36-50)83(75,76)57(60,61)62)63-46(37-81-49-9-6-5-7-10-49)23-26-65-24-21-41(22-25-65)56(69)79-31-8-32-80(70,71)72/h5-7,9-20,33-36,38,41,46,63-64H,8,21-32,37H2,1-4H3,(H2,70,71,72)/t46-/m1/s1

InChI Key

QIOCQCYXBYUYLH-YACUFSJGSA-N

SMILES

CC1=C(C(=C(N1C(C)C)C2=CC=C(C=C2)Cl)C3=CC(=CC(=C3)F)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)NC(CCN7CCC(CC7)C(=O)OCCCP(=O)(O)O)CSC8=CC=CC=C8)S(=O)(=O)C(F)(F)F)S(=O)(=O)C

Canonical SMILES

CC1=C(C(=C(N1C(C)C)C2=CC=C(C=C2)Cl)C3=CC(=CC(=C3)F)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)NC(CCN7CCC(CC7)C(=O)OCCCP(=O)(O)O)CSC8=CC=CC=C8)S(=O)(=O)C(F)(F)F)S(=O)(=O)C

Isomeric SMILES

CC1=C(C(=C(N1C(C)C)C2=CC=C(C=C2)Cl)C3=CC(=CC(=C3)F)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)N[C@H](CCN7CCC(CC7)C(=O)OCCCP(=O)(O)O)CSC8=CC=CC=C8)S(=O)(=O)C(F)(F)F)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.